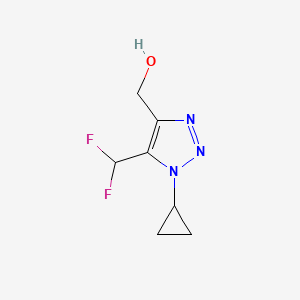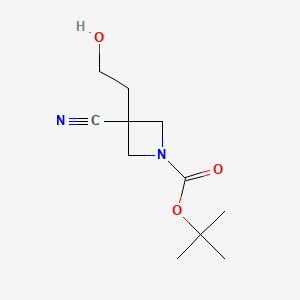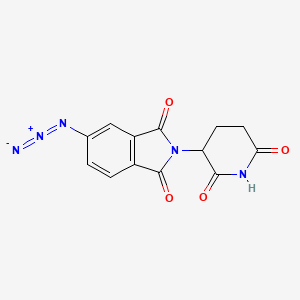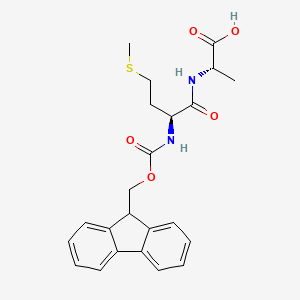
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate is a chemical compound that features a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a 4-methylbenzene-1-sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate typically involves the introduction of the difluoromethyl group to a cyclobutyl ring, followed by the attachment of the 4-methylbenzene-1-sulfonate group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the cyclobutyl ring. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer the CF2H group to the desired site on the cyclobutyl ring. The process may also involve the use of novel non-ozone depleting difluorocarbene reagents for X-H insertion reactions .
化学反应分析
Types of Reactions
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
科学研究应用
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The cyclobutyl ring and sulfonate group may also play roles in modulating the compound’s overall activity and stability .
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)benzaldehyde: A compound with a similar difluoromethyl group but different structural framework.
4-Cyclobutyl-α-(difluoromethyl)benzenemethanol: Another compound with a difluoromethyl group and cyclobutyl ring, but with different functional groups.
Uniqueness
3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethyl group, cyclobutyl ring, and sulfonate group provides distinct chemical and physical properties that differentiate it from other similar compounds .
属性
分子式 |
C12H14F2O3S |
|---|---|
分子量 |
276.30 g/mol |
IUPAC 名称 |
[3-(difluoromethyl)cyclobutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14F2O3S/c1-8-2-4-11(5-3-8)18(15,16)17-10-6-9(7-10)12(13)14/h2-5,9-10,12H,6-7H2,1H3 |
InChI 键 |
OEAVVFRZJOVZEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
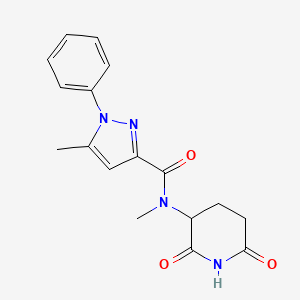

![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
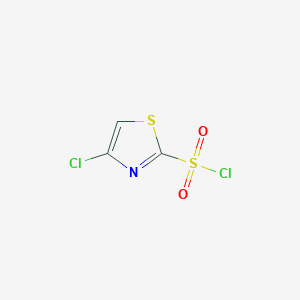
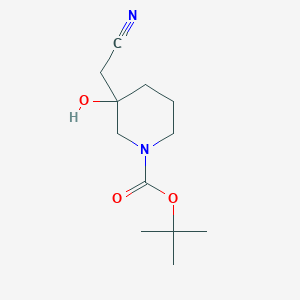
![(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)

